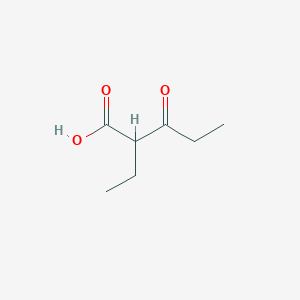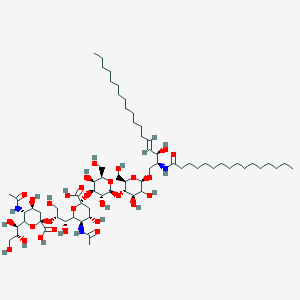
2-Ethyl-3-ketopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-3-ketopentanoic acid is a 3-oxo monocarboxylic acid that is pentanoic acid substituted at positions 2 and 3 by ethyl and oxo substituents respectively.
Aplicaciones Científicas De Investigación
1. Protein Structural Characterization
2-Ethyl-3-ketopentanoic acid derivatives are utilized in protein structural characterization using solution NMR spectroscopy. Specific isotopic labeling of methyl groups, a technique enhanced by these derivatives, facilitates structural analyses of challenging proteins. For instance, an isotopic labeling protocol using precursors related to 2-ethyl-3-ketopentanoic acid allows for detecting long-range NOE cross-peaks in large proteins, enhancing our understanding of protein structures and interactions (Kerfah et al., 2015).
2. Catalysis in Chemical Reactions
Compounds related to 2-ethyl-3-ketopentanoic acid play a role in catalysis. For example, in the hydration of tetrolic acid ethyl ester, catalyzed by iridium complexes in water, intermediates resembling 2-ethyl-3-ketopentanoic acid structure are crucial for the production of ethyl acetoacetate, a beta-keto acid ester. This demonstrates the compound's significance in the synthesis of complex organic molecules (Kanemitsu et al., 2008).
3. Enantioselective Reduction in Biochemistry
In biochemistry, derivatives of 2-ethyl-3-ketopentanoic acid are used for the enantioselective reduction of challenging aliphatic ketones. For instance, a study showed that an acetophenone reductase could reduce ketones similar to 2-ethyl-3-ketopentanoic acid to their corresponding (S)-alcohols with high enantiomeric excess, indicating the compound's role in stereoselective synthesis processes (Koesoema et al., 2019).
4. Synthesis of Metallomesogenic Complexes
Ethyl 3-ketopentanoic acid derivatives have been used in the synthesis of metallomesogenic complexes. These complexes have potential applications in the field of materials science and nanotechnology. For instance, a study described the synthesis of copper(II) metallomesogenic complexes using mesogenic 3-aryl-3-keto ester, a derivative of 2-ethyl-3-ketopentanoic acid (Kovganko & Kovganko, 2013).
5. Industrial and Chemical Production
Derivatives of 2-ethyl-3-ketopentanoic acid are involved in the production of industrial and chemical products like methyl ethyl ketone (MEK). MEK, also known as 2-butanone, has applications as a solvent and in the production of various household and industrial products. It is also considered for use as a biofuel additive, indicating the compound's significance in industrial applications and renewable energy research (Penner et al., 2017).
Propiedades
Nombre del producto |
2-Ethyl-3-ketopentanoic acid |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-ethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-5(7(9)10)6(8)4-2/h5H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
SDVJLFHTPKRNAH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)CC)C(=O)O |
SMILES canónico |
CCC(C(=O)CC)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,3aR,5aS,6S,9aR,9bS)-6-butyl-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259065.png)
![methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)


![(2,4-Dimethylpyridin-3-yl)-[4-methyl-4-[3-methyl-4-[1-[4-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B1259076.png)



![(3R,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1259082.png)
